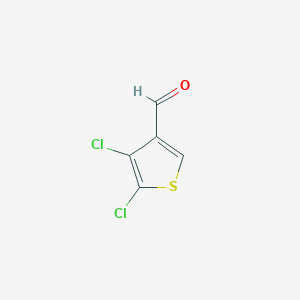

4,5-Dichlorothiophene-3-carbaldehyde

Description

Molecular Geometry and Electronic Configuration

The molecular geometry of 4,5-dichlorothiophene-3-carbaldehyde is fundamentally determined by the five-membered thiophene ring system, which maintains its characteristic aromatic planarity despite the presence of multiple substituents. The thiophene ring exhibits typical C-C bond lengths ranging from 1.370 to 1.384 Å, with bond angles averaging approximately 120°, consistent with the sp² hybridization of carbon atoms within the aromatic system. The compound's planar structure is maintained with minimal deviation from the mean plane, as evidenced by maximum deviations of less than 0.01 Å for ring atoms, ensuring optimal π-electron delocalization across the heterocyclic framework.

The electronic configuration of this compound is significantly influenced by the electron-withdrawing nature of both the chlorine substituents and the aldehyde functional group. The presence of two chlorine atoms at adjacent positions creates a pronounced electron-deficient region within the thiophene ring, while the aldehyde group contributes additional electrophilic character through its carbonyl functionality. This electronic arrangement results in a frontier molecular orbital energy gap that positions the compound as moderately reactive, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions primarily localized on the thiophene ring and the attached substituents.

The dihedral angles within the molecule are minimal due to the planar nature of the thiophene system, with the aldehyde group maintaining coplanarity with the ring structure to maximize conjugation effects. The sulfur atom within the thiophene ring contributes to the overall electronic character through its lone pair interactions, which participate in the aromatic π-system and influence the compound's reactivity patterns. The molecular dipole moment is enhanced by the asymmetric distribution of electronegative substituents, creating distinct electrostatic potential surfaces that govern intermolecular interactions and crystalline packing arrangements.

Structure

2D Structure

Properties

IUPAC Name |

4,5-dichlorothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXSCOQHYKKFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355983 | |

| Record name | 4,5-dichlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61200-59-7 | |

| Record name | 4,5-Dichloro-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61200-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dichlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichlorothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Thiophene Derivatives

- Starting Material: Thiophene or substituted thiophenes such as thiophene-2-carboxylic acid.

- Chlorinating Agents: Chlorine gas with catalysts like iron(III) chloride or N-chlorosuccinimide (NCS).

- Process:

- Chlorination of thiophene can yield tetrachlorothiophene intermediates.

- Selective dechlorination or controlled chlorination leads to 4,5-dichlorothiophene derivatives.

- N-chlorosuccinimide is favored for mild reaction conditions and high selectivity, especially in industrial applications.

Formylation (Introduction of Aldehyde Group)

- Method: Vilsmeier-Haack reaction.

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Outcome: The aldehyde group is introduced selectively at the 3-position of the 4,5-dichlorothiophene ring.

Detailed Preparation Methodologies

Chlorination Using N-Chlorosuccinimide (NCS)

A highly efficient and selective chlorination method involves NCS as the chlorinating agent under mild conditions:

- Procedure:

- Thiophene-2-carboxylic acid is first esterified to methyl thiophene-2-carboxylate.

- The ester is then chlorinated with NCS in acidic media (e.g., trifluoroacetic acid and sulfuric acid) to yield methyl 4,5-dichlorothiophene-2-carboxylate.

- Hydrolysis of the ester under alkaline conditions produces 4,5-dichlorothiophene-2-carboxylic acid.

- Advantages:

- Mild reaction conditions.

- High selectivity and yield (over 85% overall yield).

- Suitable for scale-up and industrial production.

- Supporting Data:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, H2SO4 | High | Converts acid to methyl ester |

| Chlorination | NCS, CF3COOH/H2SO4, room temp | High | Selective chlorination at 4,5-positions |

| Hydrolysis | LiOH, THF/H2O | High | Converts ester back to acid |

- Reference: Peng Wang et al., 2014, Sage Journals.

Formylation via Vilsmeier-Haack Reaction

- Procedure:

- 4,5-Dichlorothiophene is reacted with a Vilsmeier reagent formed in situ from POCl3 and DMF.

- The reaction introduces the aldehyde group at the 3-position.

- Reaction Conditions:

- Typically carried out under controlled temperature (0–40 °C).

- Reaction time varies from 2 to 6 hours depending on scale and conditions.

- Industrial Adaptation:

- Continuous flow reactors are used to improve efficiency and yield.

- Reference: General synthetic knowledge and industrial practice.

Example Experimental Procedure for 4,5-Dichlorothiophene-3-carbaldehyde

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Chlorination of thiophene to 4,5-dichlorothiophene | Chlorine gas with FeCl3 catalyst or NCS in acidic medium, room temperature to 35 °C, 4–6 hours |

| 2 | Formylation of 4,5-dichlorothiophene | Vilsmeier-Haack reaction: POCl3 + DMF, 0–40 °C, 2–6 hours |

| 3 | Work-up and purification | Extraction with ethyl acetate, washing with water, rotary evaporation, column chromatography |

| 4 | Yield and characterization | Yields typically range 85–93%; characterized by NMR, MS, and melting point analysis |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Features | Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Chlorination | N-chlorosuccinimide, acidic medium | Mild, selective, high yield | 85–90 | Laboratory and industrial |

| Formylation | POCl3, DMF (Vilsmeier-Haack reaction) | Efficient aldehyde introduction | 80–90 | Laboratory and industrial |

| Purification | Extraction, rotary evaporation, chromatography | High purity product | — | Standard |

Research Findings and Notes

- The use of N-chlorosuccinimide for chlorination is preferred over chlorine gas due to safety, selectivity, and ease of handling.

- The esterification-chlorination-hydrolysis sequence allows for better control of chlorination and purification steps.

- The Vilsmeier-Haack reaction is a well-established method for formylation of electron-rich aromatic rings such as thiophenes.

- Industrial processes optimize these steps using continuous flow reactors to improve throughput and reproducibility.

- Analytical techniques such as NMR (including 1H–1H COSY), mass spectrometry, and elemental analysis confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace chlorine atoms with methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 4,5-Dichlorothiophene-3-carboxylic acid.

Reduction: 4,5-Dichlorothiophene-3-methanol.

Substitution: 4,5-Dimethoxythiophene-3-carbaldehyde.

Scientific Research Applications

Organic Synthesis

4,5-Dichlorothiophene-3-carbaldehyde serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its electrophilic carbonyl group allows for nucleophilic addition reactions, facilitating the creation of more complex structures.

Medicinal Chemistry

The compound has shown promise in drug discovery due to its biological activity:

- Antimicrobial Properties : Studies indicate significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL.

- Cytotoxic Activity : Research has demonstrated potent cytotoxic effects on cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 (liver) | <10 |

| DU145 (prostate) | <20 |

| MDA-MB-231 (breast) | <30 |

These findings suggest that this compound could be a lead compound for developing new therapeutic agents.

Agrochemicals

The compound is utilized in developing insecticides and herbicides due to its reactivity and potential biological efficacy against pests. Its derivatives have been explored for their effectiveness in agricultural applications.

Cytotoxic Effects on Cancer Cells

A study evaluated various derivatives of thiophene-based compounds, revealing that those containing the dichlorothiophene moiety exhibited enhanced cytotoxicity against multiple cancer cell lines. The most potent derivative had an IC50 value comparable to established chemotherapeutics like 5-fluorouracil.

Antimicrobial Efficacy

Another case study tested derivatives against a panel of pathogenic bacteria and fungi, demonstrating broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. This reinforces the compound's potential as a lead for drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that electron-withdrawing groups like chlorine enhance biological activity. Modifications to the thiophene ring or aldehyde group can significantly influence efficacy against specific targets. For example, derivatives with increased lipophilicity or altered electronic properties have shown improved activity.

Mechanism of Action

The mechanism of action of 4,5-Dichlorothiophene-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of Dichlorothiophene Carbaldehydes

The position of chlorine substituents significantly influences electronic and steric properties. For example:

- Electron-withdrawing effects : Chlorine at the 4- and 5-positions may create a more electron-deficient thiophene ring compared to the 2,5-isomer, altering reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

- Steric hindrance : The proximity of chlorines in the 4,5-isomer could affect regioselectivity in subsequent functionalization reactions.

Functional Group Comparisons: Thiophene Carbaldehydes vs. Benzene Derivatives

- Electron density : Thiophene rings are less electron-rich than benzene due to sulfur’s electronegativity, making carbaldehydes on thiophenes more reactive toward electrophiles.

- Applications : Caffeic acid is used in pharmacological and food research , whereas dichlorothiophene carbaldehydes are typically intermediates in synthetic chemistry (e.g., agrochemical precursors) .

Research Findings and Limitations

- Hazards and Handling : The 2,5-isomer requires precautions against ingestion, skin contact, and inhalation . Similar hazards are expected for the 4,5-isomer, though specific toxicological data are unavailable.

- Data Gaps: No direct evidence on the 4,5-isomer’s melting/boiling points, solubility, or spectroscopic data was provided. Further experimental studies are needed to elucidate its distinct properties.

Biological Activity

4,5-Dichlorothiophene-3-carbaldehyde is a heterocyclic compound that has garnered interest in various fields of biological research, particularly in medicinal chemistry. This article delves into its biological activities, including cytotoxicity against cancer cell lines, potential antiviral effects, and its role in organic synthesis.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure, which includes two chlorine substituents at the 4 and 5 positions and an aldehyde group at the 3 position. This configuration contributes to its unique chemical reactivity and biological properties.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung) | 26 | |

| HepG2 (Liver) | 1.62 | |

| MDA-MB-231 (Breast) | 1.38 | |

| DU145 (Prostate) | 3.63 | |

| HCT116 (Colon) | 0.39 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds derived from this scaffold have shown promising results, particularly against HepG2 and MDA-MB-231 cell lines, suggesting potential for further development as anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in substituents on the thiophene ring have been shown to affect potency against specific cancer cell lines. The following observations were made:

- Chlorination : Increased halogenation often enhances cytotoxicity.

- Aldehyde Group : The presence of the aldehyde functional group is crucial for maintaining biological activity.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence of antiviral activity associated with thiophene derivatives. For example, compounds similar to this compound have demonstrated effective inhibition against viral replication in preliminary studies. Specifically, a related compound was noted to exhibit an EC50 of 6.6 µM against certain viral strains, underscoring the potential for further exploration in antiviral drug development .

Case Studies and Research Findings

Several case studies have investigated the biological activity of compounds related to this compound:

- Cytotoxicity Assessment : In a study evaluating various derivatives, compounds with structural similarities exhibited significant cytotoxic effects across multiple cancer cell lines. Notably, derivatives showed IC50 values ranging from low micromolar concentrations (1–5 µM), indicating strong antiproliferative properties .

- Mechanism of Action : Research into the mechanism underlying the cytotoxic effects has suggested that these compounds may induce apoptosis in cancer cells through various pathways, including cell cycle arrest at specific phases .

- Selectivity Index : The selectivity index (SI) for these compounds was also calculated to assess their safety profile relative to normal cells. Compounds with high SI values indicate preferential toxicity towards cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4,5-Dichlorothiophene-3-carbaldehyde?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aldehyde proton and aromatic carbons. Infrared (IR) spectroscopy can identify the carbonyl (C=O) stretch (~1700 cm⁻¹) and C-Cl bonds. Mass spectrometry (MS) provides molecular weight validation. For structural confirmation, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the thiophene ring and chlorine substituents .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Implement chemical hazard awareness training, including proper use of nitrile gloves, lab coats, and fume hoods. Safety Data Sheets (SDS) should be reviewed for toxicity and reactivity. In case of exposure, use eye-wash stations and safety showers immediately. Store the compound at 0–6°C in airtight containers to prevent degradation .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for purity analysis. Gas chromatography (GC) paired with mass spectrometry (GC-MS) can detect volatile impurities. Compare retention times and spectral data against commercial standards (e.g., deuterated analogs for NMR cross-validation) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactivity sites. Tools like CC-DPS integrate Quantum Chemistry and QSPR to predict solubility, stability, and interactions with biological targets .

Q. What strategies resolve contradictory data in reaction yields during the synthesis of this compound derivatives?

- Methodological Answer : Apply iterative analysis: (1) Vary reaction parameters (temperature, catalysts) systematically; (2) Use LC-MS to track intermediate formation; (3) Cross-validate spectral data (e.g., ¹³C NMR vs. X-ray). For divergent results, employ statistical thermodynamics to identify optimal conditions .

Q. How can researchers design in vitro studies to evaluate the bioactivity of this compound?

- Methodological Answer : Use the Mosmann colorimetric assay (MTT) to assess cytotoxicity in cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For mechanistic studies, pair with flow cytometry to evaluate apoptosis or cell-cycle arrest .

Q. What are best practices for ensuring reproducibility in structural studies of this compound?

- Methodological Answer : Adopt open-data principles: deposit crystallographic data in repositories like the Cambridge Structural Database (CSD). Use SHELXPRO for macromolecular refinement and validate results with cross-crystallization trials. Document all refinement parameters (R-factors, twinning) transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.